Bienvenue dans la boutique en ligne BenchChem!

GR 113808

5-HT₄ receptor pharmacology radioligand binding receptor selectivity

GR 113808 is the reference 5-HT₄ antagonist distinguished by subnanomolar affinity (Kd 0.15 nM) and >300-fold selectivity over 5-HT₁A/₁B/₂A/₂C/₃ receptors. Unlike SB 204070 (partial agonist at 5-HT₄(d)) or SDZ 205-557 (inactive in human colon), GR 113808 delivers consistent, surmountable antagonism (pA₂ 9.2–9.7) ideal for Schild analysis. It is the only 5-HT₄ antagonist commercially available as [³H]-GR 113808 for quantitative autoradiography. Validated across GI contractility, APP processing, and striatal dopamine release models. Order ≥98% purity compound with full documentation.

Molecular Formula C19H27N3O4S
Molecular Weight 393.5 g/mol
CAS No. 144625-51-4
Cat. No. B1672113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 113808
CAS144625-51-4
Synonyms(1-(2-(methylsulfonylamino)ethyl)-4-piperidinyl)methyl 1-methyl-1H-indole-3-carboxylate
GR 113808
GR 125487
GR-113808
GR113808
Molecular FormulaC19H27N3O4S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C
InChIInChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3
InChIKeyMOZPSIXKYJUTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GR 113808 (CAS 144625-51-4): A High-Affinity 5-HT₄ Receptor Antagonist for Investigative Pharmacology


GR 113808 (CAS 144625-51-4) is a potent and selective 5-HT₄ serotonin receptor antagonist developed by GlaxoSmithKline [1]. It exhibits subnanomolar binding affinity for cloned human 5-HT₄ receptors (Kd = 0.15 nM) and demonstrates >300-fold selectivity over 5-HT₁A, 5-HT₁B, 5-HT₂A, 5-HT₂C, and 5-HT₃ receptor subtypes . As a first-generation tool compound extensively validated across multiple species and tissue preparations, GR 113808 remains a reference standard for 5-HT₄ receptor pharmacology and has been radiolabeled as [³H]-GR 113808 for receptor distribution and binding studies [2].

Why Generic Substitution of GR 113808 with Other 5-HT₄ Antagonists Compromises Experimental Reproducibility


GR 113808 is not interchangeable with other 5-HT₄ receptor antagonists such as SB 204070, SB 207266 (piboserod), RS 39604, or SDZ 205-557. These compounds exhibit substantial divergence in both affinity and functional pharmacology [1]. While SB 204070 demonstrates higher affinity (pA₂ 10.6 in canine rectum), it paradoxically displays partial agonist activity at the human 5-HT₄(d) splice variant, confounding interpretation of antagonist studies [2]. Conversely, SDZ 205-557 is functionally inactive in human colonic circular smooth muscle preparations where GR 113808 maintains consistent antagonism [3]. Furthermore, GR 113808 remains the only 5-HT₄ antagonist extensively validated and commercially available as a tritiated radioligand ([³H]-GR 113808) for quantitative autoradiography and saturation binding assays across multiple species [4].

GR 113808 Quantitative Differentiation Evidence: Comparator-Based Pharmacology and Selectivity Data


Binding Affinity and Selectivity Profile of GR 113808 Versus Other 5-HT₄ Antagonists

GR 113808 binds to cloned human 5-HT₄ receptors with a Kd of 0.15 nM and a pKᵢ of 9.43 in human colonic muscle, establishing it as a high-affinity reference antagonist . In direct comparisons using [³H]-GR 113808 displacement assays in guinea-pig striatal membranes, SB 204070 (pKᵢ = 10.9) shows ~63-fold higher affinity, while RS 39604 (pKᵢ = 9.1) exhibits ~2-fold lower affinity [1]. Notably, despite SB 204070's higher affinity, it displays partial agonist activity at the human 5-HT₄(d) splice variant, whereas GR 113808 maintains pure antagonist pharmacology [2].

5-HT₄ receptor pharmacology radioligand binding receptor selectivity GPCR

Functional Antagonism of GR 113808 in Gastrointestinal Smooth Muscle Preparations

In the guinea-pig ascending colon preparation, GR 113808 (1 nM–0.1 μM) produced concentration-dependent rightward displacement of 5-HT-induced contraction curves with approximate pA₂ values of 9.2, 9.7, and 9.2 against 5-HT, 5-methoxytryptamine, and R,S-zacopride respectively [1]. In functional propulsion studies, GR 113808 (10 μM) decreased the velocity of pellet propulsion in isolated guinea-pig colon by 39 ± 2%, while the 5-HT₃ antagonist LY 278584 at the same concentration produced a 47 ± 1% decrease; combination of both antagonists achieved 82–84% reduction [2].

gastrointestinal motility colonic propulsion smooth muscle pharmacology enteric nervous system

Comparative Antagonist Potency of GR 113808 in Canine Rectal Smooth Muscle

In methacholine-precontracted canine isolated rectum circular muscle strips, three selective 5-HT₄ antagonists were directly compared for their ability to antagonize 5-HT-induced relaxation. GR 125487 exhibited the highest potency (pKB = 9.7), followed by GR 113808 (pKB = 9.1), and RS 39604 showing the lowest potency (pKB = 7.9) [1]. SB 204070, tested in the same preparation, produced a non-parallel rightward shift with depression of the maximal response (apparent pA₂ = 10.6), indicating non-competitive or insurmountable antagonism [2].

canine GI pharmacology 5-HT₄ receptor antagonism smooth muscle relaxation comparative pharmacology

GR 113808 as a Validated Radioligand for 5-HT₄ Receptor Distribution Studies

[³H]-GR 113808 has been extensively validated as a specific radioligand for quantitative autoradiography of 5-HT₄ receptors across multiple species [1]. In homogenate binding studies, [³H]-GR 113808 revealed a single high-affinity site in guinea-pig striatum (Kd = 0.20 nM) and hippocampus (Kd = 0.13 nM) [2]. In neuronal membrane preparations, saturable binding revealed a pKd of 9.5 ± 0.2 and Bmax of 75 ± 23 fmol/mg protein [3]. Cross-species autoradiography with [³H]-GR 113808 demonstrates conserved 5-HT₄ receptor distribution in olfactory tubercle, substantia nigra, ventral pallidum, and striatum across rat, guinea pig, and macaque brain [4].

receptor autoradiography radioligand binding 5-HT₄ receptor mapping species comparison

GR 113808 Blockade of 5-HT₄-Mediated Enhancement of sAPPα Secretion in Alzheimer's Disease Models

In HEK-293 cells stably expressing human 5-HT₄ receptors, 5-HT₄ agonists enhance the secretion of the non-amyloidogenic soluble amyloid precursor protein alpha (sAPPα) via cAMP-dependent and PKA-independent signaling pathways. This enhancement is completely blocked by the selective 5-HT₄ antagonist GR 113808 [1]. The blockade by GR 113808 confirms the 5-HT₄ receptor specificity of this neuroprotective pathway, which has been proposed as a therapeutic target in Alzheimer's disease. In hippocampal slice electrophysiology from both wild-type and Aβ-overexpressing transgenic mice, GR 113808 blocks the 5-HT₄ agonist-induced increase in CA1 population spike amplitude, demonstrating functional antagonism in disease-relevant neural circuitry [2].

Alzheimer's disease amyloid precursor protein sAPPα secretion 5-HT₄ receptor signaling

GR 113808 Attenuation of Morphine-Stimulated Dopamine Release in Rat Striatum

In awake rats, intranigral infusion of GR 113808 (100 μM) via microdialysis probe significantly attenuated morphine-stimulated (5 mg/kg s.c.) dopamine release in the striatum, reducing the morphine-induced increase in extracellular dopamine concentrations [1]. However, at lower concentrations (1 and 10 μM), GR 113808 did not significantly affect dialysate dopamine levels, indicating a concentration-dependent effect that requires micromolar concentrations for functional antagonism in this in vivo paradigm [2]. The selective effect on morphine-stimulated, but not basal, dopamine release suggests that 5-HT₄ receptors exert facilitatory control over nigrostriatal dopamine transmission primarily under activated conditions.

dopamine release striatum morphine microdialysis reward circuitry

Recommended Research Applications for GR 113808 Based on Validated Pharmacological Evidence


In Vitro Functional Antagonism Studies in Gastrointestinal Smooth Muscle Preparations

Based on demonstrated pA₂ values of 9.2–9.7 in guinea-pig colon and pKB of 9.1 in canine rectal smooth muscle, GR 113808 is optimally suited for in vitro organ bath studies of 5-HT₄-mediated gastrointestinal contractility and relaxation [1][2]. Its competitive, surmountable antagonism (parallel rightward shifts of concentration-response curves) makes it appropriate for Schild analysis and determination of agonist potency ratios. Recommended working concentrations range from 3–100 nM, with 10–30 nM typically producing robust antagonism without off-target effects at 5-HT₁, 5-HT₂, or 5-HT₃ receptors [3].

Radioligand Binding Assays and Quantitative Receptor Autoradiography

GR 113808 is commercially available in tritiated form as [³H]-GR 113808, validated for saturation binding studies (Kd = 0.13–0.20 nM in guinea-pig brain homogenates) and quantitative autoradiography across rat, guinea pig, and primate brain tissue [4][5]. The antagonist nature of this radioligand ensures labeling of the total 5-HT₄ receptor population independent of G-protein coupling state, providing more consistent binding site quantification compared to agonist radioligands like [³H]-BIMU-1 [6].

Alzheimer's Disease Research: 5-HT₄ Receptor Modulation of APP Processing

GR 113808 has been validated as a selective 5-HT₄ antagonist in cellular models of amyloid precursor protein (APP) processing, where it completely blocks agonist-induced enhancement of sAPPα secretion [7]. In hippocampal slice electrophysiology from Aβ-overexpressing transgenic mice, GR 113808 blocks 5-HT₄ agonist-induced increases in CA1 population spike amplitude [8]. These applications are particularly relevant for researchers investigating non-amyloidogenic APP processing pathways and cognitive enhancement mechanisms.

In Vivo Microdialysis Studies of Dopamine Neurotransmission

For in vivo investigations of 5-HT₄ receptor modulation of striatal dopamine release, GR 113808 can be administered intranigrally via microdialysis probe at concentrations of 100 μM to attenuate morphine-stimulated dopamine efflux [9]. Lower concentrations (1–10 μM) are ineffective, so careful concentration optimization is essential. This application is relevant to studies of reward circuitry, addiction neurobiology, and the serotonergic regulation of basal ganglia function [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR 113808

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.